Cytotoxic Activity in Breast and Liver Carcinoma: A Class-Level Benchmark for Pyrazolo[4,3-c]pyridine Derivatives
A representative pyrazolo[4,3-c]pyridine derivative (compound 6b) demonstrated potent cytotoxicity against breast (MCF-7) and liver (HepG2) carcinoma cell lines with IC50 values of 1.937 µg/mL and 3.695 µg/mL, respectively, outperforming the reference drug doxorubicin (IC50 = 2.527 and 4.749 µg/mL, respectively) [1]. While not a direct measurement for the target compound, this class-level data demonstrates the cytotoxic potential achievable with the pyrazolo[4,3-c]pyridine core, providing a baseline expectation for derivatives of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not available for target compound |
| Comparator Or Baseline | Compound 6b (a pyrazolo[4,3-c]pyridine derivative): 1.937 µg/mL (MCF-7), 3.695 µg/mL (HepG2); Doxorubicin: 2.527 µg/mL (MCF-7), 4.749 µg/mL (HepG2) |
| Quantified Difference | Compound 6b is 1.3-fold more potent than doxorubicin in MCF-7 cells; 1.3-fold more potent in HepG2 cells. |
| Conditions | MTT assay after 48h incubation; MCF-7 (breast) and HepG2 (liver) carcinoma cell lines. |
Why This Matters
Establishes a quantifiable cytotoxicity benchmark for the pyrazolo[4,3-c]pyridine core, informing potency expectations for derivatives of 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine in anticancer programs.
- [1] Metwally NH, et al. Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorg Chem. 2018;77:203-214. View Source
